Product packaging for 3-Amino-2-hydroxy-6-phenylpyridine(Cat. No.:)

3-Amino-2-hydroxy-6-phenylpyridine

Cat. No.: B15158813
M. Wt: 186.21 g/mol
InChI Key: MRUHRZDRXOQKDC-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-6-phenylpyridine (CAS 203578-26-1) is an organic compound with the molecular formula C 11 H 10 N 2 O and a molecular weight of 186.21 g/mol. This phenylpyridine derivative serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research, particularly in the development of novel positive allosteric modulators (PAMs) for the M 1 muscarinic acetylcholine receptor (M 1 mAChR) . Research indicates that phenylpyridine-based compounds like this one represent chemically distinct scaffolds from earlier prototypes such as BQCA (Benzyl Quinolone Carboxylic Acid), offering potential for differentiated modes of positive allosteric modulation and/or agonism . The M 1 mAChR is a high-priority target for treating cognitive deficits associated with neurological disorders, making this compound of significant interest for neuroscience research . Pyridine-based ring systems are among the most extensively used heterocycles in drug design, profoundly impacting pharmacological activity and contributing to numerous broad-spectrum therapeutic agents . The presence of a pyridine motif in a molecule can enhance its biochemical potency, improve metabolic stability, and increase cellular permeability . This compound is provided exclusively for non-medical applications in industrial research or scientific investigation. It is not intended for diagnostic or therapeutic use in humans or animals. This product is For Research Use Only and may not be used for any other purpose.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B15158813 3-Amino-2-hydroxy-6-phenylpyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-amino-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C11H10N2O/c12-9-6-7-10(13-11(9)14)8-4-2-1-3-5-8/h1-7H,12H2,(H,13,14)

InChI Key

MRUHRZDRXOQKDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C(=O)N2)N

Origin of Product

United States

Pyridine Heterocycles in Organic Chemistry

Pyridine (B92270) (C₅H₅N) is a foundational six-membered aromatic heterocycle, structurally analogous to benzene (B151609) but with one carbon-hydrogen group replaced by a nitrogen atom. nih.gov This substitution has profound implications for the molecule's physical and chemical properties. The nitrogen atom's lone pair of electrons does not participate in the aromatic π-system; instead, it resides in an sp² orbital in the plane of the ring, rendering pyridine a basic and polar compound. nih.govopenstax.org This electronic arrangement makes the pyridine ring electron-deficient compared to benzene, influencing its reactivity in chemical reactions.

The pyridine scaffold is a key building block in a vast number of natural products, including vitamins like niacin and pyridoxine, and alkaloids. rsc.org Its prevalence extends to synthetic chemistry, where it serves as a crucial precursor and reagent. nih.govrsc.org The ability of the pyridine ring to participate in hydrogen bonding and π–π stacking interactions makes it a vital component in the creation of pharmaceuticals and functional materials. nih.gov Over 7,000 existing drug molecules incorporate the pyridine nucleus, highlighting its importance in medicinal chemistry. nih.gov

Significance of Substituted Aminopyridines in Advanced Chemical Synthesis

Aminopyridines, which are pyridine (B92270) rings bearing an amino group (-NH₂), represent a critical subclass of pyridine derivatives with enhanced utility in chemical synthesis. researchgate.netrsc.org These compounds exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine (B143674), and 4-aminopyridine (B3432731). researchgate.net The amino group, being electron-donating, modulates the electronic landscape of the pyridine ring and provides a reactive site for further chemical modifications. researchgate.net

In contemporary organic synthesis, aminopyridines are versatile intermediates for constructing more complex molecular frameworks. nih.gov They are fundamental precursors for a wide variety of heterocyclic compounds and are frequently employed in multicomponent reactions (MCRs), which allow for the efficient, one-pot synthesis of complex products. nih.govsioc-journal.cn The dual nucleophilic nature of compounds like 2-aminopyridine makes them particularly valuable synthons for creating fused-ring systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn The development of new synthetic methods involving these scaffolds is a dynamic area of research, aimed at producing novel compounds with potential biological activities. rsc.orgnih.gov

Contextualizing 3 Amino 2 Hydroxy 6 Phenylpyridine Within Privileged Pyridine Scaffolds

Direct Synthesis Approaches to the 3-Amino-2-hydroxypyridine (B57635) Core

The synthesis of the 3-amino-2-hydroxypyridine scaffold, which is the foundational structure of the target compound, can be approached by building the ring system first and then functionalizing it, or by using precursors that already contain the requisite groups. The 2-hydroxy-pyridine moiety typically exists in equilibrium with its more stable tautomeric form, 2-pyridone.

Pyridine Ring Formation via Cyclization Reactions

The formation of the substituted pyridine ring is often achieved through condensation and cyclization reactions. These methods build the heterocyclic system from acyclic precursors.

One common strategy involves the multicomponent reaction of aldehydes, malononitrile, and N-substituted 2-cyanoacetamides. nih.gov While this specific example leads to a dicarbonitrile derivative, the underlying principle of using a Knoevenagel condensation product (from the aldehyde and malononitrile) which then reacts with another active methylene (B1212753) compound in the presence of a base is a versatile method for constructing highly substituted 2-pyridone rings. nih.gov

Another established approach is the Kröhnke pyridine synthesis, which involves the reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds in the presence of an ammonium (B1175870) source. researchgate.net Variations of this method can be tailored to produce a wide array of substituted pyridines. researchgate.net Furthermore, cyclization can be achieved through intramolecular reactions. For instance, 3-amino-4-methylpyridines can undergo a formal [4+1] cyclization with reagents like trifluoroacetic anhydride (B1165640) to form fused pyrrolo-pyridine systems, demonstrating the versatility of substituted aminopyridines in building more complex heterocyclic structures. chemrxiv.org

A patent describes a method starting from 2-chloropyridine (B119429), which is first converted to 2-hydroxypyridine. patsnap.com This serves as the basic pyridine core, which is then further functionalized.

Strategic Introduction of the Hydroxyl Moiety

The hydroxyl group at the 2-position is a key feature. As mentioned, many cyclization strategies directly yield the 2-pyridone tautomer, which is in equilibrium with 2-hydroxypyridine.

Alternative methods can introduce the hydroxyl group to a pre-formed pyridine ring. One such method is the diazotization of 2-aminopyridine (B139424) with nitrous acid, followed by hydrolysis. However, this can sometimes lead to issues with regioselectivity. A more direct and controlled synthesis starts from 2-chloropyridine, which is reacted with an alkaline alcoholic solution, such as sodium tert-butoxide in methanol, followed by treatment with acid to yield 2-hydroxypyridine. patsnap.com This 2-hydroxypyridine is then carried forward for further functionalization. patsnap.com

Regioselective Amination at the 3-Position

Introducing an amino group specifically at the C-3 position is a critical and often challenging step. The most direct route involves the nitration of the 2-hydroxypyridine ring, followed by the reduction of the resulting nitro group. A patented process describes the nitration of 2-hydroxypyridine using fuming nitric acid in concentrated sulfuric acid at low temperatures to produce 2-hydroxy-3-nitropyridine. patsnap.com The subsequent reduction of this intermediate, for example through catalytic hydrogenation, yields the desired 3-amino-2-hydroxypyridine. patsnap.com A similar strategy involving the reduction of a nitro group is detailed in another patent, where 2-hydroxy-3-nitro-5-bromopyridine is reduced using iron powder and hydrochloric acid. google.com

Other general methods for pyridine amination exist. A mild and highly regioselective method for producing 2-aminopyridines involves the conversion of pyridine N-oxides into N-(2-pyridyl)pyridinium salts, which are then hydrolyzed. researchgate.net While this method targets the 2-position, modifications and different starting materials can alter the regioselectivity. The Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) using an alkaline hypobromite (B1234621) solution is a classic method for synthesizing 3-aminopyridine (B143674), establishing a precedent for generating the 3-amino substitution pattern on a pyridine ring. orgsyn.org

Incorporation of the 6-Phenyl Substituent

The introduction of the phenyl group at the C-6 position is typically accomplished either by forming a carbon-carbon bond on a pre-existing pyridine ring or by using a phenyl-containing precursor in a cyclization reaction.

Cross-Coupling Reactions for C-6 Arylation

Transition-metal-catalyzed cross-coupling reactions are powerful tools for arylating pyridine rings. The Suzuki-Miyaura cross-coupling reaction is particularly prominent. researchgate.net This reaction typically involves the coupling of a halopyridine (e.g., a 6-bromo- or 6-chloropyridine derivative) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netresearchgate.netmdpi.com This method is highly versatile, with a broad tolerance for various functional groups. researchgate.netresearchgate.net

Recent advancements also include direct C-H arylation methods. These reactions can install an aryl group directly onto a C-H bond of the pyridine ring, avoiding the need for pre-functionalization with a halogen. nih.govacs.orgnih.gov For example, rhodium(III)-catalyzed C-H activation has been used for the C6-selective heteroarylation of 2-pyridones. nih.gov Similarly, visible-light-driven, cobalt-mediated C-H arylation provides a method for selective arylation under mild conditions. acs.org

Below is a table summarizing representative conditions for C-6 arylation of pyridine derivatives using cross-coupling reactions.

Reaction Type Pyridine Substrate Aryl Source Catalyst System Conditions Yield Reference
Suzuki-Miyaura6-chloro-3-phenyl-1H-pyrazolo[3,4-b]pyridineArylboronic acidPd(OAc)₂, dppf, Cs₂CO₃1,4-dioxane:water, 100°CHigh researchgate.net
Suzuki-MiyauraHeteroaryl bromidesArylboronic acidsPd(PPh₃)₄Continuous-flow reactorGood researchgate.net
Direct C-H Arylation2-PyridonesThiophenesRh(III) catalystN-pyridyl directing groupN/A nih.gov
Direct C-H Arylation2,2'-BipyridinePhenyl bromide(bpy)₂CoCl₂, Zn powderVisible light (390 nm)N/A acs.org
Intramolecular C-H ArylationN-(bromoaryl)-2-quinolinecarboxyamideN/A (intramolecular)Pd(OAc)₂, PPh₃DMA, 110°C94% nih.gov

Note: Yields are reported as described in the source and may vary based on specific substrates.

Alternative Phenyl Group Introduction Strategies

An alternative to C-H arylation or cross-coupling is to construct the pyridine ring using a starting material that already contains the phenyl group. This approach integrates the substituent into the initial cyclization step. For example, a chalcone (B49325) (an α,β-unsaturated ketone with two aryl groups) can be reacted with guanidine (B92328) hydrochloride to form a 4,6-di-phenyl-substituted pyrimidine-2-amine. researchgate.net While this produces a pyrimidine, the principle of using a phenyl-substituted three-carbon component (the chalcone) to react with a nitrogen-containing fragment to build a six-membered heterocycle is directly applicable to pyridine synthesis. A similar strategy for pyridones would involve the condensation of a β-ketoester containing a phenyl group, such as ethyl benzoylacetate, with a suitable nitrogen source like cyanoacetamide.

Synthesis of Key Precursors and Intermediates

The successful synthesis of this compound relies on the availability of key precursors and intermediates. This section details the preparation of two crucial classes of building blocks: halogenated aminopyridines and hydroxypyridine derivatives.

Synthesis of Halogenated Aminopyridines as Building Blocks

Halogenated aminopyridines are versatile starting materials for the synthesis of more complex pyridine derivatives. The introduction of a halogen atom provides a reactive site for further functionalization through various cross-coupling reactions.

A common strategy for synthesizing halogenated aminopyridines involves the direct halogenation of aminopyridines. For instance, 2-aminopyrazine (B29847) can be efficiently halogenated to produce 2-amino-5-bromopyrazine (B17997) and 2-amino-3,5-dibromopyrazine (B131937) in excellent yields by adjusting the amount of the halogenating agent. thieme.de Microwave irradiation in acetonitrile (B52724) has been found to be crucial for this transformation. thieme.de

Another approach involves the lithiation of a protected aminopyridine followed by electrophilic halogenation. For example, N-Boc-3-aminopyridine can be lithiated at the 4-position and then treated with an electrophilic halogen source like hexachloroethane, 1,2-dibromoethane, or iodine to yield N-Boc-3-amino-4-halopyridines. nih.gov This method allows for large-scale synthesis. nih.gov

The reactivity of aminopyridines towards halogenation can be influenced by the position of the amino group and the reaction conditions. For example, the reaction of 4-aminopyridine (B3432731) with iodine monochloride (ICl) can lead to a mixture of a charge-transfer complex and an ionic species. acs.org In contrast, the reaction with iodine monobromide (IBr) primarily yields an ionic compound. acs.org

Radical chlorination at high temperatures is another method for preparing chlorinated pyridines, which are important industrial intermediates. youtube.com The regioselectivity of this reaction is influenced by the position of substituents on the pyridine ring. youtube.com

Table 1: Examples of Halogenated Aminopyridine Synthesis

Starting MaterialReagentsProductYieldReference
2-AminopyrazineNBS, Acetonitrile, Microwave2-Amino-5-bromopyrazineExcellent thieme.de
N-Boc-3-aminopyridine1. n-BuLi, 2. C2Cl6N-Boc-3-amino-4-chloropyridineNot Specified nih.gov
4-AminopyridineICl, CH2Cl2[4-NH2-1λ4-C5H4N-1-ICl] and [(4-NH2-1λ4-C5H4N)2-1μ-I+][Cl−]45% (mixture) acs.org
2-AminopyridineNBS, Acetonitrile, Reflux2-Amino-5-bromopyridineNot Specified youtube.com

Preparation of Hydroxypyridine Derivatives for Further Functionalization

Hydroxypyridine derivatives are another critical class of precursors. The hydroxyl group can be a handle for introducing other functionalities or can be the final desired substituent.

A method for producing 3-hydroxypyridine (B118123) derivatives involves the reaction of 2-acylfurans with an ammonia (B1221849) solution in an autoclave under heat and pressure. google.com For example, 2-ethyl-6-methyl-3-hydroxypyridine can be synthesized from 5-methyl-2-propionylfuran with a yield of up to 87.1%. google.com Similarly, 2-ethyl-3-hydroxypyridine can be obtained from 2-propionylfuran (B1265680) with a yield of 83.1%. google.com

The preparation of 2-hydroxypyridine-N-oxides can be achieved by oxidizing pyridine with hydrogen peroxide, followed by heating with acetic anhydride and another oxidation step with hydrogen peroxide. google.com

Hydrolysis of halogenated pyridines is a common route to hydroxypyridines. For instance, 2-hydroxy-6-trifluoromethylpyridine can be prepared by reacting 2-chloro-6-trifluoromethylpyridine with sodium hydroxide (B78521) in a mixture of water and dimethyl sulfoxide. epo.org The resulting sodium salt can then be acidified to precipitate the free hydroxypyridine. epo.org

Table 2: Synthesis of Hydroxypyridine Derivatives

Starting MaterialReagentsProductYieldReference
5-Methyl-2-propionylfuranAmmonia solution2-Ethyl-6-methyl-3-hydroxypyridine87.1% google.com
2-PropionylfuranAmmonia solution2-Ethyl-3-hydroxypyridine83.1% google.com
Pyridine1. H2O2, Acetic acid, 2. Acetic anhydride, 3. H2O22-Hydroxypyridine-1-oxideGood google.com
2-Chloro-6-trifluoromethylpyridineNaOH, H2O, DMSO2-Hydroxy-6-trifluoromethylpyridineNot Specified epo.org

Modified Synthetic Pathways for Related 3-Amino-2-hydroxylated Pyridine Derivatives

This section explores synthetic routes to tautomeric forms of the target compound and the construction of fused pyridine systems that incorporate the 3-amino-2-hydroxy motif.

Synthesis of 3-Amino-2(1H)-pyridinones (Tautomeric Forms)

3-Amino-2(1H)-pyridinones are the tautomeric forms of 3-amino-2-hydroxypyridines and are of significant interest due to their biological activities. nih.gov

One approach to synthesizing 3-amino-4-arylpyridin-2(1H)-ones involves a multi-step synthesis starting from the reaction of 4-arylidene-2-phenyloxazol-5(4H)-ones with enamines of ethyl acetoacetate. nih.gov The resulting tetrahydropyridine (B1245486) derivatives can be converted to oxazolo[5,4-b]pyridines, which upon alkaline hydrolysis yield the desired 3-aminopyridin-2(1H)-ones. nih.gov

A more direct route to N-substituted 3-amino-2-pyridones utilizes the reaction of ethyl nitroacetate (B1208598) with primary amines. nih.govacs.orgresearchgate.net This method is efficient and suitable for large-scale and parallel synthesis. nih.govacs.org

A fragment library of 3-aminopyridin-2-ones has been synthesized from 5-bromo-2-methoxypyridin-3-amine. researchgate.net This involves a Suzuki cross-coupling to introduce various aryl or heteroaryl groups at the C5-position, followed by deprotection of the methoxy (B1213986) group. researchgate.net

The synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one can be achieved from the Hofmann reaction of 6-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamide. researchgate.net

Table 3: Synthetic Routes to 3-Amino-2(1H)-pyridinones

Starting MaterialsKey StepsProduct TypeReference
4-Arylidene-2-phenyloxazol-5(4H)-ones, Enamines of ethyl acetoacetateCyclization, Aromatization, Hydrolysis3-Amino-4-arylpyridin-2(1H)-ones nih.gov
Ethyl nitroacetate, Primary aminesCondensation and cyclizationN-Substituted 3-amino-2-pyridones nih.govacs.orgresearchgate.net
5-Bromo-2-methoxypyridin-3-amine, Boronic acidsSuzuki coupling, Demethylation3-Amino-5-aryl/heteroaryl-pyridin-2(1H)-ones researchgate.net
6-Methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carboxamideHofmann rearrangement3-Amino-6-methyl-4-phenylpyridin-2(1H)-one researchgate.net

Synthetic Routes to Fused Pyridine Systems Incorporating the 3-Amino-2-hydroxy Motif

The 3-amino-2-hydroxy pyridine scaffold can be incorporated into fused heterocyclic systems, leading to molecules with diverse chemical and biological properties.

One strategy involves the chemoselective directed metallation of 2-chloropyridine to synthesize 2-substituted 3-carbonylated pyridines. rsc.org These ortho-disubstituted intermediates can then be cyclized to form fused polyheterocycles like naphthyridines and aza-analogues of coumarins, xanthones, and acridones. rsc.org

Pyrido[3,2-d]pyrimidines can be synthesized from 4-aminopyrimidine-3-carbaldehydes through a Horner-Wadsworth-Emmons olefination followed by photoisomerization and cyclization. researchgate.net

The synthesis of pyrido[3,4-c]pyridazines can be achieved by diazotization of 4-aryl-3-aminopyridine derivatives, leading to intramolecular electrophilic substitution. mdpi.com

Thieno[2,3-b]pyridines can be prepared from amino-3,5-dicyanopyridines through ring closure reactions, often facilitated by a base like potassium hydroxide. nih.gov The synthesis of the precursor amino-3,5-dicyanopyridines involves a multicomponent condensation. nih.gov

Furo[2,3-b]pyridines can be synthesized through several routes, including the construction of the furan (B31954) ring onto a pre-existing pyridine or vice versa. ias.ac.in One method involves the palladium-catalyzed cross-coupling of 1-alkynes with o-iodoacetoxypyridines followed by electrophilic cyclization. ias.ac.in

Table 4: Synthesis of Fused Pyridine Systems

Starting MaterialKey ReactionFused SystemReference
2-ChloropyridineDirected metallation, CyclizationNaphthyridines, Aza-coumarins rsc.org
4-Aminopyrimidine-3-carbaldehydesHorner-Wadsworth-Emmons olefination, PhotocyclizationPyrido[3,2-d]pyrimidines researchgate.net
4-Aryl-3-aminopyridine derivativesDiazotization, Intramolecular cyclizationPyrido[3,4-c]cinnolines mdpi.com
Amino-3,5-dicyanopyridinesBase-catalyzed ring closureThieno[2,3-b]pyridines nih.gov
o-Iodoacetoxypyridines, 1-AlkynesPalladium-catalyzed coupling, Electrophilic cyclizationFuro[2,3-b]pyridines ias.ac.in

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific details on the optimization of the synthesis of this compound are not extensively available in the provided search results, general principles of reaction optimization can be applied.

For the synthesis of 3-hydroxypyridine derivatives from 2-acylfurans, a patent describes optimizing the yield of 2-ethyl-6-methyl-3-hydroxypyridine to 87.1% by carefully controlling the reaction temperature and pressure in an autoclave. google.com This represents a significant improvement over a previously reported method with a maximum yield of 51.9%. google.com

In the synthesis of N-substituted 3-amino-4-halopyridines, the choice of protecting group for the amino functionality is crucial. The use of a Boc group allows for efficient purification by recrystallization and serves as a directing group for lithiation. nih.gov

For the synthesis of halogenated 2-aminopyrazines, the use of microwave irradiation has been shown to be essential for achieving high yields, highlighting the importance of the energy source in driving the reaction. thieme.de

In the preparation of 2-amino-3-nitro-6-methoxypyridine, the methoxylation of 2-amino-3-nitro-6-chloropyridine is optimized by controlling the temperature and the molar ratio of sodium methoxide. google.com

The optimization of cross-coupling reactions, such as the Suzuki coupling used in the synthesis of a 3-aminopyridin-2-one based fragment library, typically involves screening different catalysts, ligands, bases, and solvents to maximize the yield and purity of the desired product. researchgate.net

Reactions at the 3-Amino Functionality

The primary amino group at the 3-position is a key site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation and Alkylation Reactions of the Amino Group

The nucleophilic nature of the 3-amino group readily allows for acylation and alkylation reactions. Acylation, typically carried out with acyl halides or anhydrides, leads to the formation of N-acylated derivatives. For instance, reactions with acyl halides can produce corresponding amides. researcher.life

Alkylation of the amino group can be achieved using various alkylating agents. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule, which can be crucial for tuning its biological activity or material properties.

Formation of Schiff Bases and Imines

The reaction of the primary amino group of this compound with aldehydes or ketones results in the formation of Schiff bases or imines. wikipedia.orgnih.gov This condensation reaction, which involves nucleophilic addition followed by dehydration, is a cornerstone of organic synthesis. wikipedia.orgyoutube.com The resulting imine functionality (C=N) can serve as a versatile intermediate for further synthetic transformations or can be a key feature in the final product, often contributing to its biological activity. For example, the reaction of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one with aromatic aldehydes yields the corresponding Schiff bases. nih.gov

Table 1: Examples of Schiff Base Formation

Reactant 1 Reactant 2 Product Type
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one Aromatic Aldehydes Schiff Base
Aliphatic/Aromatic Amine Carbonyl Compound Schiff Base

This table illustrates the reactants involved in the synthesis of Schiff bases.

Participation in Cycloaddition and Condensation Reactions for Fused Ring Systems

The amino group is instrumental in the construction of fused heterocyclic systems through cycloaddition and condensation reactions. These reactions are pivotal for creating complex molecular architectures with potential applications in medicinal chemistry and materials science. For example, the amino group can act as a dinucleophile in reactions with dielectrophiles to form tricyclic scaffolds. nih.gov

Aminomethylation Reactions

Aminomethylation, such as the Mannich reaction, involves the introduction of an aminomethyl group onto the molecule. In the context of pyridinone structures, related compounds can undergo aminomethylation under specific conditions. For example, the N-methylmorpholinium salt of a similar dihydropyridine (B1217469) derivative reacts under Mannich conditions with primary amines and formaldehyde (B43269) to yield substituted diazabicyclo[3.3.1]nonenes. nih.gov This type of reaction further expands the synthetic utility of the amino functionality.

Reactivity of the 2-Hydroxy/2(1H)-Pyridinone Moiety

The 2-hydroxy group and its tautomeric pyridinone form introduce another layer of chemical reactivity to the molecule.

Tautomeric Equilibrium and Its Chemical Consequences

This compound exists in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2(1H)-pyridinone form. nih.gov This equilibrium is influenced by factors such as the solvent, temperature, and pH. The presence of both tautomers can lead to different reaction pathways. For instance, the hydroxy form can undergo O-alkylation, while the pyridinone form can undergo N-alkylation. This tautomerism is a critical consideration in designing synthetic strategies, as it can affect the regioselectivity of reactions. The study of similar hydroxyquinoline-based azo dyes reveals that the position of the tautomeric equilibrium can be influenced by substituents and environmental factors, which in turn affects the molecule's properties. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Amino-6-methyl-4-phenylpyridin-2(1H)-one
3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones
2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde
2-Aminophenol
N-methylmorpholinium salt of 2-amino-4-(2-chlorophenyl)-6-(dicyanomethyl)-1,4-dihydropyridine-3,5-dicarbonitrile

This table lists the chemical compounds referred to in the article.

Reactions Involving the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group of this compound, or more accurately, the N-H/O-H system in the pyridone/hydroxypyridine tautomers, is a key site for derivatization. Alkylation and acylation reactions can, in principle, occur at either the nitrogen or the oxygen atom.

Etherification (O-Alkylation): The direct O-alkylation of 2-pyridone systems can be challenging due to competitive N-alkylation. nih.gov However, imparting aromaticity to the pyridone ring through O-alkylation has been explored as a strategy to create novel compounds. nih.gov This transformation converts the pyridone moiety into a 2-alkoxypyridine, which can alter the electronic properties and biological activity of the molecule. For instance, the aromatization of pyridone derivatives by O-alkylation has been shown to produce potent kinase inhibitors. nih.gov

Esterification (O-Acylation): Similar to etherification, esterification reactions can also occur at the hydroxyl group. These reactions are often employed to create prodrugs, where an ester linkage is designed to be cleaved in vivo to release the active hydroxyl compound. google.com The reactivity towards acylation is influenced by the reaction conditions and the nature of the acylating agent.

The competition between N- and O-alkylation is a persistent theme in pyridone chemistry. Methods to achieve regioselective N-alkylation often involve specific reagents and conditions that favor reaction at the nitrogen atom, sometimes proceeding through the in-situ formation of reactive intermediates. organic-chemistry.org

Nucleophilic Reactivity at C-2 (Pyridinone Form)

While the oxygen and nitrogen atoms are the primary sites of nucleophilic attack by electrophiles, the pyridone ring itself can undergo transformations. In the pyridinone form, the C-2 carbon is part of a vinylogous amide system. Under certain conditions, nucleophiles can attack the pyridine ring, leading to ring-opening or ring-transformation reactions. For example, studies on related 1-substituted 3,5-dinitro-4-pyridones have shown that they can undergo ring transformation upon reaction with sodio β-keto esters. capes.gov.br In another case, attempts to form hydrazine (B178648) derivatives of 2-alkoxypyridine systems resulted in a nucleophilic attack of hydrazine at the C-2 position, leading to the elimination of the alkoxy group and the formation of pyrazolo[3,4-b]pyridine derivatives. nih.gov This indicates that the C-2 position, while not the most common site of reaction, can be susceptible to nucleophilic attack, particularly when the pyridine ring is activated by electron-withdrawing groups or when using strong nucleophiles.

Transformations at the 6-Phenyl Group

The phenyl group at the 6-position of the pyridine ring offers another site for chemical modification, allowing for the synthesis of a wide array of analogs with tailored properties.

The phenyl ring, being a classic aromatic system, is susceptible to electrophilic aromatic substitution (EAS) reactions such as nitration, halogenation, and Friedel-Crafts reactions. The pyridine ring, particularly in its protonated form under acidic EAS conditions, acts as a deactivating, meta-directing group. uoanbar.edu.iqyoutube.com However, the substitution pattern on the appended phenyl ring will be governed by the standard rules of electrophilic substitution, directed by the position of attachment to the pyridine ring and any other substituents present on the phenyl ring itself. Computational studies on pyridine derivatives have helped to elucidate the mechanisms and predict the outcomes of such reactions. rsc.orgresearchgate.net For example, the nitration of pyridine itself is difficult and requires harsh conditions, yielding the meta-substituted product in low yield. youtube.com The reactivity of the 6-phenyl group in this compound towards EAS would be influenced by the electronic effects of the aminopyridone substituent.

Modifications can also be made to substituents already present on the phenyl ring. These transformations allow for the fine-tuning of the molecule's steric and electronic properties. Such late-stage functionalization is a powerful tool in drug discovery and materials science. For instance, catalytic systems have been developed for the meta-C–H activation of 2-phenylpyridine (B120327) derivatives, enabling the introduction of various functional groups. acs.org These methods, while not directly demonstrated on this compound, suggest that similar strategies could be applicable for modifying the 6-phenyl group.

Reactions of the Pyridine Nucleus

The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This transformation from a flat, aromatic system to a three-dimensional, saturated ring drastically alters the molecule's shape, basicity, and biological activity.

Hydrogenation of pyridines and their derivatives can be achieved using various catalytic systems under hydrogen pressure. organic-chemistry.org For example, heterogeneous catalysts like rhodium on carbon (Rh/C) have been used for the complete hydrogenation of various heteroaromatic compounds, including pyridines, to their corresponding saturated rings. organic-chemistry.org The reduction of pyridine N-oxides to piperidines can also be accomplished efficiently using transfer hydrogenation with reagents like ammonium formate (B1220265) and palladium on carbon. organic-chemistry.org

The presence of the hydroxyl group can influence the reduction process. The hydrogenation of 3-hydroxypyridines is a known route to 3-hydroxypiperidines. youtube.com Catalytic reduction of 3-hydroxypyridine derivatives has been used to prepare substituted piperidines, which are valuable intermediates in pharmaceutical synthesis. youtube.com The conditions for these reductions, such as catalyst choice, pressure, and temperature, can be tuned to achieve the desired outcome. mdpi.com For instance, diastereoselective reductions of substituted pyridines to piperidines have been achieved using boron ions in the presence of hydrosilanes. mdpi.com

Functionalization at Other Pyridine Ring Positions

The pyridine ring in this compound is substituted with an amino group at the 3-position, a hydroxyl group at the 2-position, and a phenyl group at the 6-position. The amino and hydroxyl groups are strong activating groups that direct electrophilic substitution to the positions ortho and para to themselves. However, in the case of 3-amino-2-hydroxypyridine derivatives, the positions of electrophilic attack are influenced by the combined directing effects of these groups.

While specific studies on the functionalization of this compound at the C4 and C5 positions are not extensively documented in the reviewed literature, general principles of electrophilic substitution on substituted pyridines can be considered. The presence of the activating amino and hydroxyl groups would be expected to facilitate electrophilic attack. For instance, halogenation and nitration are common electrophilic substitution reactions. In related 2-aminopyridine systems, nitration has been shown to occur, although the position of substitution is highly dependent on the reaction conditions and the other substituents present on the ring. For example, the nitration of 3-aminopyridine requires protection of the amino group to prevent decomposition and to direct the substitution to the 2-position.

In the case of this compound, the combined electron-donating effects of the amino and hydroxyl groups would likely activate the C5 position towards electrophilic attack. However, steric hindrance from the adjacent phenyl group at C6 might also play a role in directing the substitution. Further experimental investigation is required to definitively determine the regioselectivity of electrophilic substitution reactions on this specific scaffold.

Intramolecular Cyclization Reactions Involving this compound Scaffolds

The 3-amino-2-hydroxy-pyridine moiety is a versatile precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. These reactions typically involve the reaction of the amino and hydroxyl groups with a suitable bifunctional reagent, leading to the formation of a new ring fused to the pyridine core.

One of the most common applications of this scaffold is in the synthesis of oxazolo[4,5-b]pyridines . These bicyclic systems can be formed by reacting 3-amino-2-hydroxypyridine derivatives with various reagents such as carboxylic acids, acid chlorides, or orthoesters. For instance, heating 2-amino-3-hydroxypyridine (B21099) with 1,1'-carbonyldiimidazole (B1668759) in tetrahydrofuran (B95107) leads to the formation of 3H-oxazolo[4,5-b]pyridin-2-one. Similarly, reaction with carboxylic acids in the presence of condensing agents like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE) can also yield 2-substituted oxazolo[4,5-b]pyridines.

Another important class of fused heterocycles accessible from this scaffold are thiazolo[4,5-b]pyridines . These can be synthesized by reacting 3-amino-2-hydroxypyridine derivatives with sulfur-containing reagents. The synthesis of 2,3-dihydrothiazolo[4,5-b]pyridines has been reported, which can be further functionalized.

Furthermore, the 3-amino-2-hydroxypyridine scaffold can be utilized to construct more complex polycyclic systems. For example, the reaction of 3-aminothieno[2,3-b]pyridine-2-carboxamides with ninhydrin (B49086) in the presence of acid leads to the formation of spiro-pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives. While this example involves a thieno[2,3-b]pyridine, it highlights the potential of the 3-aminopyridine moiety to participate in complex cyclization cascades

Spectroscopic and Structural Elucidation of 3 Amino 2 Hydroxy 6 Phenylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Amino-2-hydroxy-6-phenylpyridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are essential for the unambiguous assignment of all proton and carbon signals.

It is important to note the tautomeric nature of 2-hydroxypyridines, which can exist in equilibrium with their 2-pyridone form. In the case of this compound, it can exist in equilibrium with 3-Amino-6-phenylpyridin-2(1H)-one. The position of this equilibrium can be influenced by the solvent and temperature, which will be reflected in the NMR data. bldpharm.com

¹H NMR Spectroscopic Analysis and Proton Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the amino and hydroxyl groups. The chemical shifts (δ) of the pyridine ring protons are influenced by the electronic effects of the amino, hydroxyl, and phenyl substituents.

Expected ¹H NMR Data:

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Pyridine H-46.5 - 7.0Doublet~8.0
Pyridine H-57.0 - 7.5Doublet~8.0
Phenyl H (ortho)7.8 - 8.2Multiplet
Phenyl H (meta, para)7.3 - 7.6Multiplet
-NH₂4.0 - 6.0Broad Singlet
-OH9.0 - 12.0Broad Singlet

Note: The chemical shifts for the -NH₂ and -OH protons are highly dependent on solvent, concentration, and temperature, and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.

¹³C NMR Spectroscopic Analysis and Carbon Assignments

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom. The pyridine ring carbons will show characteristic shifts influenced by the nitrogen atom and the substituents.

Expected ¹³C NMR Data:

Carbon AssignmentExpected Chemical Shift (ppm)
Pyridine C-2 (C-OH)160 - 165
Pyridine C-3 (C-NH₂)140 - 145
Pyridine C-4110 - 115
Pyridine C-5125 - 130
Pyridine C-6 (C-Ph)150 - 155
Phenyl C-1' (ipso)135 - 140
Phenyl C-2'/C-6' (ortho)127 - 130
Phenyl C-3'/C-5' (meta)128 - 131
Phenyl C-4' (para)129 - 132

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY) for Structural Confirmation

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, for instance, confirming the H-4/H-5 coupling in the pyridine ring and the couplings within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the direct assignment of carbon signals based on their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the phenyl ring to the pyridine ring through correlations from the ortho-protons of the phenyl ring to the C-6 of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
O-H (hydroxyl)Stretching3200 - 3600 (broad)
N-H (amino)Stretching (asymmetric & symmetric)3300 - 3500
C=C, C=N (aromatic rings)Stretching1450 - 1600
C-O (hydroxyl)Stretching1200 - 1300
N-H (amino)Bending1550 - 1650
C-H (aromatic)Stretching3000 - 3100

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group, while the sharp bands in the 3300-3500 cm⁻¹ region would confirm the amino group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₁H₁₀N₂O), the expected molecular weight is approximately 186.21 g/mol . bldpharm.com

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 186. Key fragmentation pathways could involve the loss of small molecules such as CO, HCN, or radicals like •OH or •NH₂. Analysis of the fragmentation pattern helps to piece together the molecular structure.

Expected Mass Spectrometry Data:

m/z ValuePossible Fragment
186[M]⁺
169[M - NH₃]⁺ or [M - OH]⁺
158[M - CO]⁺
130[M - CO - N₂]⁺
77[C₆H₅]⁺

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

The crystal structure would definitively confirm the tautomeric form present in the solid state. It is highly probable that extensive hydrogen bonding networks exist, involving the amino and hydroxyl groups, which would play a crucial role in the packing of the molecules in the crystal lattice.

As of the latest literature search, a specific crystal structure for this compound has not been publicly reported. However, analysis of related structures, such as substituted aminopyridines and hydroxypyridines, suggests that the molecule would likely crystallize in a centrosymmetric space group, with hydrogen bonding being a dominant feature of the crystal packing. nih.gov

Advanced Spectroscopic Techniques for Tautomeric Investigations

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a critical aspect of the chemistry of this compound. The potential for this compound to exist in either the hydroxy-pyridine or the keto-pyridone form necessitates the use of sophisticated spectroscopic and computational methods to elucidate the predominant tautomeric state under various conditions. While direct experimental studies on this compound are not extensively documented in the reviewed literature, a comprehensive understanding can be constructed by drawing parallels with closely related substituted 2-hydroxypyridines. researchgate.netresearchgate.netnih.gov

Advanced techniques such as matrix isolation infrared (IR) spectroscopy, UV-induced tautomerization studies, and high-level computational chemistry provide powerful tools for these investigations. These methods allow for the "freezing" of individual tautomers and the detailed analysis of their distinct vibrational and electronic signatures.

Matrix Isolation Infrared (IR) Spectroscopy

Matrix isolation IR spectroscopy is a powerful technique for studying the intrinsic properties of molecules, including their tautomeric forms, free from intermolecular interactions that are present in the solid state or in solution. researchgate.net In this method, the molecule of interest is co-deposited with a large excess of an inert gas (such as argon or xenon) onto a cryogenic surface. This traps individual molecules in an inert "matrix," allowing for the spectroscopic observation of species that might be unstable or non-predominant under normal conditions.

For a compound like this compound, this technique would allow for the individual characterization of both the hydroxy and the keto tautomers. The distinct vibrational frequencies associated with the O-H stretch of the hydroxy form and the C=O stretch of the keto form can be unequivocally identified. researchgate.net Research on analogous compounds like 3(5)-aminopyrazoles has demonstrated the utility of this approach, where the more stable tautomer was identified based on its spectral signature in an argon matrix. mdpi.com

UV-Induced Tautomerization Studies

In conjunction with matrix isolation IR spectroscopy, UV irradiation can be employed to induce tautomerization, providing further insight into the relative stabilities and interconversion pathways of the tautomers. By exposing the matrix-isolated compound to UV light of a specific wavelength, it is possible to promote the conversion of the more stable tautomer into a less stable one. mdpi.com The subsequent changes in the IR spectrum can be monitored to track this transformation.

For instance, in studies on 3(5)-aminopyrazoles, broadband UV irradiation led to the phototautomerization of the more stable 3-aminopyrazole (B16455) to the 5-aminopyrazole form, a process that was clearly observed through the appearance of new IR bands corresponding to the latter. mdpi.com A similar experiment with this compound would be expected to show a decrease in the intensity of the bands corresponding to the initially predominant tautomer and a concurrent increase in the intensity of the bands for the photogenerated tautomer.

Computational Chemistry Investigations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying tautomerism. nih.govnih.gov These methods allow for the calculation of the relative energies and thermodynamic properties of different tautomers in the gas phase and in various solvents. nih.govnih.gov By employing different functionals and basis sets, such as B3LYP/6-311++G(d,p), researchers can predict the most stable tautomeric form and its geometric parameters. mdpi.com

Theoretical calculations for substituted 2-hydroxypyridines have shown that the relative stability of the tautomers can be influenced by the electronic nature of the substituents and the polarity of the solvent. researchgate.netresearchgate.net For this compound, DFT calculations would be crucial in predicting the equilibrium constant between the hydroxy and keto forms and in assigning the experimentally observed spectroscopic bands to their respective vibrational modes.

The following table presents hypothetical, yet scientifically plausible, data for the tautomeric equilibrium of this compound, based on trends observed in similar compounds.

Table 1: Calculated Relative Energies and Dipole Moments of this compound Tautomers

TautomerFormMethod/Basis SetRelative Energy (kcal/mol)Dipole Moment (Debye)
1a HydroxyB3LYP/6-311++G(d,p)0.002.5
1b KetoB3LYP/6-311++G(d,p)+1.55.8

Disclaimer: The data in this table is illustrative and based on computational studies of analogous compounds. It is intended to represent the expected trends for this compound.

Table 2: Key IR Frequencies for the Tautomers of this compound in an Argon Matrix

Vibrational ModeHydroxy Form (1a) Wavenumber (cm⁻¹)Keto Form (1b) Wavenumber (cm⁻¹)
ν(O-H) ~3550-
ν(N-H)₂ asym ~3450~3480
ν(N-H)₂ sym ~3350~3380
ν(C=O) -~1680
Ring Vibrations 1620-14001600-1380

Disclaimer: The data in this table is illustrative and based on experimental and computational studies of analogous compounds. It is intended to represent the expected spectral features for this compound.

Computational and Theoretical Studies on 3 Amino 2 Hydroxy 6 Phenylpyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for predicting the three-dimensional structure of molecules. This method determines the lowest energy conformation by optimizing bond lengths, bond angles, and dihedral angles. For pyridine (B92270) derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly used to achieve a balance between accuracy and computational cost. nih.govtandfonline.com

For a molecule like 3-Amino-2-hydroxy-6-phenylpyridine, DFT calculations would reveal a non-planar structure due to the phenyl group's rotation relative to the pyridine ring. The optimization process for a similar molecule, 3-bromo-2-hydroxypyridine, involved a potential energy surface scan to identify the most stable geometry. nih.gov The resulting optimized structure provides crucial data on geometric parameters, which are foundational for all other computational analyses.

Below is a table of representative geometric parameters calculated for analogous pyridine compounds, illustrating the type of data obtained from DFT optimization.

Parameter3-Bromo-2-hydroxypyridine (B3LYP/6-311++G(d,p)) nih.gov2,6-diaminopyridine (B3LYP/6–311++G(d,p)) tandfonline.com
Bond Lengths (Å)
C-C (ring)1.38 - 1.421.39 - 1.40
C-N (ring)1.35 - 1.381.33 - 1.38
C-O1.35-
C-NH2-1.37
**Bond Angles (°) **
C-N-C (ring)122.3117.5
N-C-C (ring)118.5 - 122.8123.6 - 124.5
C-C-O118.0-
C-C-NH2-119.5

This table presents data for analogous compounds to illustrate the outputs of DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are critical for understanding its reactivity, stability, and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. openaccesspub.orgscirp.org A smaller gap suggests the molecule is more polarizable and has higher chemical reactivity. nih.govresearchgate.net

For aminohydroxypyridine systems, the HOMO is typically characterized by π-electrons delocalized across the pyridine ring and the amino group, indicating these are the primary sites for electron donation. The LUMO is usually a π* anti-bonding orbital, representing the molecule's capacity to accept electrons. scirp.org In this compound, the phenyl substituent would also participate in this π-system, influencing the HOMO-LUMO energies.

The table below shows calculated HOMO-LUMO energies and gaps for related heterocyclic compounds.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
Quinoline scirp.orgDFT/6-31+G(d,p)-6.646-1.8164.83
3-(2-methylphenylaminothiazol-5-oyl) pyridine B3LYP/6-31G--Small gap implies high reactivity
3-Bromo-2-hydroxypyridine (monomer, gas phase) nih.govB3LYP/6-311++G(d,p)-7.467-0.6826.785

This table presents data for analogous compounds to illustrate electronic structure analysis.

Investigation of Tautomerism and Proton Transfer Mechanisms

The 2-hydroxypyridine (B17775) moiety in the target molecule is known to exist in equilibrium with its tautomeric form, 2-pyridone. This lactim-lactam tautomerism is a fundamental process that has been extensively studied computationally. nih.govresearchgate.net The equilibrium is sensitive to the environment, with the 2-hydroxypyridine (enol) form often being more stable in the gas phase, while the 2-pyridone (keto) form is favored in polar solvents due to better solvation of the more polar keto structure. wuxibiology.comrsc.org

Computational studies on 2-hydroxypyridine investigate the proton transfer mechanism, which can occur intramolecularly or be assisted by solvent molecules or another monomer. The calculations involve locating the transition state (TS) for the proton transfer and determining the activation energy barrier. nih.gov For the tautomerization of 2-hydroxypyridine, the direct intramolecular proton transfer involves a high-energy four-membered ring transition state. researchgate.net A more favorable pathway often involves a dimer complex, where a concerted double proton transfer occurs through a more stable six-membered ring transition state. wuxibiology.com The presence of water molecules can also significantly lower the energy barrier for tautomerization. wuxibiology.com

For this compound, the amino and phenyl groups would influence the relative stabilities of the tautomers and the energy barrier for their interconversion through electronic effects.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods are powerful tools for predicting spectroscopic properties, which aids in the interpretation of experimental data. DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net

Calculated vibrational frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors in the theoretical model. The assignments of vibrational modes are often confirmed using Potential Energy Distribution (PED) analysis. tandfonline.com Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and show good correlation with experimental values, helping to confirm the molecular structure. tandfonline.com

For a molecule like 4-aminopyridine (B3432731), DFT calculations using the B3LYP method with the 6-311++G(d,p) basis set have been used to compute IR and Raman spectra, which were then compared with experimental results. researchgate.net

Vibrational Mode (for 2,6-diaminopyridine) tandfonline.comCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretching (asymmetric)35013460
N-H stretching (symmetric)33933360
C-H stretching30583060
C-N stretching16421640
Ring stretching15811580
NH2 scissoring14421440

This table presents data for an analogous compound, 2,6-diaminopyridine, to illustrate the prediction of spectroscopic properties.

Molecular Modeling and Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into ligand-receptor interactions at the molecular level. mdpi.comresearchgate.net This method is crucial in drug discovery for predicting the binding affinity and mode of action of potential drug candidates, forming a key part of structure-activity relationship (SAR) studies. nih.gov

Derivatives of 2-aminopyridine (B139424) and 2-pyridone have been the subject of numerous docking studies against various biological targets. For instance, novel 2-aminopyridine derivatives have been docked into the active sites of bacterial proteins to explore their potential as antibacterial agents. mdpi.com Similarly, 2-pyridone derivatives have been investigated as potential inhibitors for the main protease of SARS-CoV-2. nih.gov These studies typically identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site. nih.govresearchgate.net The binding energy, often expressed as a docking score, is calculated to rank potential inhibitors. mdpi.com For this compound, docking studies could elucidate its potential interactions with various enzymes or receptors, with the amino, hydroxyl, and phenyl groups all capable of forming significant intermolecular contacts.

Analysis of Reaction Mechanisms and Transition States in Derivatization

Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions, including the derivatization of heterocyclic compounds like pyridine. rsc.org By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For example, computational studies have been used to analyze the reaction pathways for the alkylation of pyridine derivatives. osu.edu These studies can distinguish between different possible mechanisms, such as Sₙ1 and Sₙ2, by comparing the activation energies of their respective transition states. osu.edu The reaction of pyridine with various reagents can be modeled to understand regioselectivity and reactivity. For instance, the hydrodenitrogenation of pyridine has been computationally analyzed to understand the stepwise hydrogenation and ring-opening processes. researchgate.net Such analyses for this compound could predict the most likely sites for electrophilic or nucleophilic attack and model the transition states for reactions like acylation, alkylation, or diazotization.

Thermodynamic and Kinetic Predictions for Synthetic Pathways

Theoretical calculations are invaluable for predicting the thermodynamic and kinetic feasibility of synthetic routes. By calculating the Gibbs free energy change (ΔG) and enthalpy change (ΔH) of a reaction, one can determine its spontaneity and whether it is exothermic or endothermic. unjani.ac.id Kinetic analysis involves calculating the activation energies of the transition states along the reaction pathway to understand the reaction rates. rsc.org

This approach has been applied to model the synthesis of pyridine derivatives. For example, the synthesis of pyridine from pyrylium salt has been investigated using DFT to calculate the enthalpy, entropy, and Gibbs free energy changes for each step of the reaction mechanism. unjani.ac.id This allows for the identification of rate-determining steps and optimization of reaction conditions. Similarly, a kinetic model for the synthesis of 2-methyl-5-ethyl pyridine was developed based on experimental data and computational analysis, describing the formation of both the main product and side products. rsc.org For the synthesis of this compound, computational predictions could help evaluate different potential synthetic strategies, such as those involving cyclization reactions, to identify the most efficient and thermodynamically favorable pathway.

Research Applications of 3 Amino 2 Hydroxy 6 Phenylpyridine and Its Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The 3-Amino-2-hydroxy-6-phenylpyridine scaffold is a valuable building block in the field of organic synthesis. The presence of multiple reactive sites—the amino group, the hydroxyl group, and the pyridine (B92270) ring itself—allows for a wide range of chemical transformations. This versatility enables chemists to construct complex molecular architectures, including those with significant biological activity or material science applications.

The amino group can act as a nucleophile or be transformed into various other functional groups. The hydroxyl group, which exists in tautomeric equilibrium with its keto form (3-amino-6-phenyl-2(1H)-pyridone), provides another point for derivatization, such as through alkylation or acylation. The phenyl group can be modified to fine-tune the electronic and steric properties of the molecule. Furthermore, the pyridine ring can participate in various coupling reactions, further expanding its synthetic utility.

Ligand Design and Coordination Chemistry

The specific arrangement of the amino and hydroxyl groups in this compound makes it an excellent candidate for ligand design in coordination chemistry. These groups can act in concert to bind metal ions, forming stable complexes with interesting properties.

Chelating Properties of the this compound Scaffold

The 3-amino and 2-hydroxy substituents are positioned in a manner that allows for the formation of a five-membered chelate ring with a metal ion. This bidentate chelation, involving the nitrogen of the amino group and the oxygen of the hydroxyl group, leads to the formation of thermodynamically stable metal complexes. The stability of these complexes is a crucial factor in their potential applications. Hydroxypyridinone derivatives, a class of compounds to which this compound is related, are well-known for their strong metal-chelating properties, particularly with iron(III) and other hard metal ions. frontiersin.orgnih.gov

Applications in Metal Complex Formation

The ability of this compound to form stable complexes has led to its exploration in the formation of various metal complexes. Terpyridine and aminopyrimidine ligands, which share structural similarities, are known to form stable complexes with a range of transition metals, including iron, cobalt, zinc, and copper. nih.govnih.gov These complexes have been investigated for their catalytic, magnetic, and photophysical properties. By analogy, metal complexes of this compound are expected to exhibit a rich coordination chemistry, with the potential for applications in catalysis and materials science. For instance, palladium complexes of cyclometalated 2-phenylpyridine (B120327) ligands are known to be effective catalysts. unavarra.es

Table 1: Examples of Metal Ions and their Potential Coordination with this compound

Metal IonPotential Coordination GeometryPotential Applications
Iron(III)OctahedralCatalysis, Bioinorganic Chemistry
Copper(II)Square Planar or OctahedralCatalysis, Antifungal Agents
Palladium(II)Square PlanarCross-coupling reactions
Iridium(III)OctahedralOLEDs, Photoredox Catalysis
Zinc(II)Tetrahedral or OctahedralFluorescent Sensors

Influence on Photophysical Properties of Metal Complexes (e.g., in OLEDs, if fundamentally discussed)

The photophysical properties of metal complexes are highly dependent on the nature of the ligands. The 2-phenylpyridine moiety is a classic cyclometalating ligand used in the design of highly efficient phosphorescent emitters for organic light-emitting diodes (OLEDs), particularly with heavy metal ions like iridium(III). rsc.org The ligand framework plays a crucial role in tuning the emission color and quantum efficiency of the resulting complexes.

Complexes of this compound with iridium(III) or platinum(II) are expected to exhibit interesting photophysical properties. The amino and hydroxyl groups can further influence the electronic properties of the ligand, thereby modulating the energy of the metal-to-ligand charge transfer (MLCT) excited states, which are responsible for the phosphorescence. rsc.org The ability to tune these properties makes such complexes promising candidates for the development of new emissive materials for OLEDs and other optoelectronic applications.

Precursors for Novel Heterocyclic Architectures

The reactivity of the functional groups on the this compound ring makes it an excellent starting material for the synthesis of novel fused heterocyclic systems. These larger, more complex structures often exhibit unique biological activities and material properties.

Synthesis of Fused Pyridine Systems (e.g., Carbolines, Pyrazolopyridines)

The amino group at the 3-position is particularly useful for the construction of fused ring systems. For example, through condensation reactions with appropriate bifunctional reagents, it is possible to synthesize various fused heterocycles.

Pyrazolopyridines: The synthesis of pyrazolopyridines often involves the reaction of an aminopyridine with a 1,3-dicarbonyl compound or its equivalent. mdpi.commdpi.comnih.gov In the case of this compound, reaction with a suitable diketone could lead to the formation of a pyrazolo[3,4-b]pyridine derivative. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. mdpi.com

Carbolines: Carbolines are another class of fused heterocycles that can potentially be synthesized from this compound. The synthesis of β-carbolines, for instance, can be achieved through a Pictet-Spengler reaction, which involves the cyclization of a tryptamine (B22526) derivative. mdpi.comnih.govmdpi.com While not a direct tryptamine, the amino group of this compound could potentially be elaborated into a suitable precursor for such cyclizations. More direct routes to other carboline isomers, such as α-carbolines, can involve intramolecular amination reactions of appropriately substituted aminopyridines. researchgate.net

The ability to serve as a precursor for such a diverse range of fused heterocyclic systems underscores the importance of this compound as a versatile building block in modern organic and medicinal chemistry. ias.ac.inbohrium.comnih.gov

Development of Polymeric Materials with Pyridine Moieties

The incorporation of pyridine moieties into polymer backbones is a well-established strategy for developing high-performance materials with enhanced thermal stability, solubility, and specific electronic properties. This compound, serving as a diamine monomer, is a valuable precursor for the synthesis of various polymers, most notably polyimides.

The general approach involves a two-step polycondensation reaction. First, the diamine monomer, such as a derivative of this compound, reacts with an aromatic dianhydride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) to form a poly(amic acid) precursor. This is followed by a thermal or chemical imidization step to yield the final polyimide.

The properties of the resulting polyimides are significantly influenced by the chemical structure of the diamine monomer. For instance, the presence of a phenyl pendant group on the pyridine ring can lead to polyimides with high glass transition temperatures (Tg) and good thermal stability. nih.govresearchgate.net The introduction of flexible ether linkages can enhance the solubility of the polymers in common organic solvents, a crucial factor for their processability into films and coatings. mdpi.com

Several studies have explored the synthesis and characterization of polyimides derived from various aminophenoxy-phenyl-pyridine derivatives. These polymers exhibit a range of desirable properties, as summarized in the table below.

Diamine Monomer DerivativeResulting Polyimide PropertiesReference
4-Phenyl-2,6-bis[4-(4-aminophenoxy)phenyl]-pyridineHigh thermal stability (Tg: 268–338°C), good solubility in organic solvents, and excellent mechanical properties (tensile strengths: 89.2–112.1 MPa). researchgate.netsci-hub.se
4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridineHigh thermal stability (Tg > 316°C), excellent solubility, and outstanding hydrophobicity. mdpi.com
4-(4-diethylaminophenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridineHigh thermal stability (Tg > 254°C) and excellent hydrophobic properties. researchgate.net
2,6-bis(4-aminophenoxy-4′-benzoyl)pyridineGood thermal stability and mechanical properties. researchgate.net
3,6-bis(4-aminophenoxy)pyridazineGood thermal resistance (Tg: 214–305°C) and outstanding mechanical properties (tensile strengths: 61–102 MPa). researchgate.net

The data indicates that by carefully designing the structure of the pyridine-containing diamine monomer, it is possible to fine-tune the properties of the resulting polyimides for specific applications, such as in microelectronics, gas separation membranes, and as high-performance coatings.

Exploration in Structure-Activity Relationship (SAR) Studies of Ligands (General Principles, not specific biological activity)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science for understanding how the chemical structure of a compound influences its properties and interactions with other molecules. For ligands, SAR studies aim to identify the key structural features responsible for their binding affinity and selectivity to a particular target. In the context of this compound and its derivatives, SAR studies focus on how modifications to its core structure affect its behavior as a ligand.

The pyridine ring, with its nitrogen atom, is a key feature that allows these compounds to act as ligands, coordinating to metal ions. The amino and hydroxyl groups at the 2- and 3-positions can also participate in coordination, making these compounds potential bidentate ligands. nih.govnih.gov The phenyl group at the 6-position offers a site for further functionalization, allowing for the systematic modification of the ligand's steric and electronic properties.

General principles of SAR for pyridine derivatives indicate that:

Nature of Substituents: The electronic properties of substituents on the phenyl ring or modifications to the amino and hydroxyl groups can significantly impact the ligand's donor/acceptor characteristics. Electron-donating groups can increase the electron density on the pyridine nitrogen, potentially enhancing its coordination ability, while electron-withdrawing groups can have the opposite effect. nih.govnih.gov

Steric Effects: The size and bulkiness of substituent groups can influence the accessibility of the coordination site. Bulky groups can introduce steric hindrance, which may prevent the ligand from binding to a target or favor a specific binding conformation.

By systematically synthesizing and evaluating a series of derivatives of this compound with variations in these structural aspects, researchers can build a comprehensive SAR model. This model can then guide the rational design of new ligands with optimized properties for applications in catalysis, sensing, or materials science.

Analytical Method Development for Detection and Characterization in Research Settings

The accurate detection and characterization of this compound and its derivatives are essential for quality control in their synthesis and for studying their applications. A variety of analytical techniques are employed for this purpose.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pyridine derivatives. Reversed-phase HPLC, often coupled with a mass spectrometer (LC-MS), is particularly useful for analyzing isomers of aminopyridine and other phenylpyridine derivatives. helixchrom.commdpi.com The choice of the stationary phase, mobile phase composition, and detector allows for the optimization of the separation of closely related compounds. For instance, methods have been developed for the analysis of pyridine and three isomers of aminopyridine using specific HPLC columns that provide good peak shape and resolution. helixchrom.com

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound and its derivatives. NMR provides detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of the desired structure and the identification of any impurities. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition of the molecule. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H and O-H stretches of the amino and hydroxyl groups, and the characteristic vibrations of the pyridine and phenyl rings. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study its optical properties.

The combination of these analytical techniques provides a comprehensive characterization of this compound and its derivatives, ensuring their purity and structural integrity for research applications.

Future Research Directions and Perspectives

Unexplored Synthetic Routes and Green Chemistry Approaches

The development of novel and environmentally benign synthetic methods for 3-Amino-2-hydroxy-6-phenylpyridine is a primary area for future research. While traditional methods for pyridine (B92270) synthesis exist, exploring greener alternatives is crucial for sustainable chemical manufacturing.

One promising avenue is the adoption of metal-organic frameworks (MOFs) as heterogeneous catalysts. Research on related aminopyridine derivatives has demonstrated the efficacy of Zn(II) and Cd(II) MOFs in catalyzing multi-component reactions under solvent-free conditions. nih.govwpmucdn.com These catalysts are often recoverable and reusable, aligning with the principles of green chemistry. Future studies could investigate the use of various MOFs to catalyze the condensation of a phenyl-substituted precursor, an amino source, and a suitable C2 or C3 synthon to construct the this compound scaffold.

Another green approach involves the use of natural product-based catalysts . Catalysts like betaine (B1666868) and guanidine (B92328) carbonate have been successfully employed in the one-pot, two-step synthesis of bioactive 6-amino-2-pyridone-3,5-dicarbonitriles. nih.gov This methodology, which often requires milder reaction conditions and avoids heavy metals, could be adapted for the synthesis of this compound. nih.gov

Furthermore, exploring microwave-assisted synthesis could lead to efficient protocols with reduced reaction times and improved yields, as demonstrated for other pyridine derivatives. nih.gov The potential for solvent-free or "on-water" synthetic protocols should also be systematically investigated to minimize the environmental footprint.

Synthetic ApproachPotential Advantages
Metal-Organic Framework (MOF) CatalysisHeterogeneous, reusable, solvent-free conditions
Natural Product CatalysisMild conditions, non-toxic, metal-free
Microwave-Assisted SynthesisReduced reaction times, improved yields
Solvent-Free/"On-Water" SynthesisMinimized environmental impact

Advanced Functionalization Strategies for Enhanced Reactivity

The inherent reactivity of the amino and hydroxyl groups, as well as the pyridine ring, in this compound offers numerous possibilities for advanced functionalization. Future research should focus on selective and efficient methods to modify these functional groups to tune the molecule's properties.

Strategies could include the selective N-functionalization of the amino group or O-functionalization of the hydroxyl group. This could involve reactions with various electrophiles to introduce new functionalities, potentially leading to derivatives with altered electronic properties or biological activity. The synthesis of thiourea (B124793) derivatives from related amino-substituted pyridines highlights a potential functionalization pathway. nih.gov

C-H activation of the pyridine ring is another cutting-edge area to explore. Developing catalytic systems for the direct and selective functionalization of the C-H bonds on the pyridine core would provide a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Computational Design of Novel Derivatives with Tunable Properties

Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with specific, tunable properties. Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric and electronic properties of hypothetical derivatives.

Future research in this area should focus on:

Structure-Property Relationship Studies: Systematically modifying the substituents on the phenyl ring or the pyridine core in silico to understand their effect on properties like HOMO-LUMO gap, dipole moment, and reactivity.

Virtual Screening: Creating virtual libraries of derivatives and computationally screening them for desired properties, such as their potential as corrosion inhibitors or their electronic characteristics for material science applications. In silico evaluation of properties like Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) can also guide the design of safer and more effective molecules. nih.gov

Expanding Applications in Material Science Research

While this compound is noted for its use in material science, specific applications remain an underexplored domain. chemshuttle.com The presence of both hydrogen bond donor (amino and hydroxyl) and acceptor (pyridine nitrogen) sites suggests its potential in the design of supramolecular structures and functional materials.

Future investigations could explore its use as a:

Building Block for Organic Light-Emitting Diodes (OLEDs): The pyridinol core can be a part of a larger conjugated system designed for emissive properties.

Component in Metal-Organic Frameworks (MOFs): The nitrogen and oxygen atoms can act as coordination sites for metal ions, leading to the formation of novel MOFs with potential applications in gas storage or catalysis.

Corrosion Inhibitor: The heteroatoms in the molecule can facilitate its adsorption on metal surfaces, a key characteristic of effective corrosion inhibitors. Research on other aminopyridine derivatives has already shown promise in this area. researchgate.net

Integration into Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical way to construct complex molecules in a single step. The functional groups of this compound make it an ideal candidate for use as a building block in various MCRs.

Future research should aim to integrate this compound into known MCRs, such as the Ugi or Passerini reactions , by leveraging its amino group. This could lead to the rapid synthesis of diverse libraries of complex molecules with potential applications in medicinal chemistry and materials science. The development of new MCRs where this compound acts as a key component is also a fertile ground for discovery. The successful use of various aminopyridines in the synthesis of complex heterocyclic systems underscores the potential of this approach. nih.govwpmucdn.comnih.govresearchgate.netsid.ir

Reaction TypePotential Outcome
Ugi ReactionSynthesis of complex peptidomimetic structures
Passerini ReactionFormation of α-acyloxy carboxamides
Novel MCRsDiscovery of new chemical scaffolds

Q & A

Q. What are the established synthetic routes for 3-Amino-2-hydroxy-6-phenylpyridine, and what reaction conditions optimize yield?

The synthesis typically involves multi-step strategies:

  • Step 1 : Functionalization of pyridine precursors via palladium- or copper-catalyzed cross-coupling reactions to introduce substituents (e.g., phenyl groups). Catalysts like Pd(PPh₃)₄ or CuI enhance regioselectivity .
  • Step 2 : Introduction of hydroxyl and amino groups via nucleophilic substitution or condensation reactions. For example, hydroxylation may involve acidic/basic conditions (e.g., NaOH/H₂O under reflux), while amination could use ammonia or protected amines .
  • Key Optimization : Reaction temperatures (70–120°C), solvent selection (ethanol, DMF), and catalyst loading (5–10 mol%) significantly impact yield (reported 60–85% for analogous compounds) .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

  • 1H/13C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm, NH/OH signals at δ 4.5–5.5 ppm) and carbon types (quaternary carbons near 150–160 ppm for pyridine rings) .
  • IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amino (3350–3500 cm⁻¹) groups.
  • HPLC-MS : Monitor purity (>95%) using reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Ethanol/water mixtures (70:30 v/v) are optimal for biological assays .
  • Handling : Pre-dissolve in DMSO for in vitro studies (final DMSO concentration <1% to avoid cytotoxicity).

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) at 10–100 µM concentrations .
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during functional group introduction?

  • Directing Groups : Temporarily install groups (e.g., boronic esters) to steer electrophilic substitution. For example, a nitro group at C-4 can direct hydroxylation to C-2 .
  • Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) to protect hydroxyl groups during amination, followed by TBAF-mediated deprotection .

Q. How does computational modeling (e.g., DFT, molecular docking) predict interactions with biological targets?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (HOMO-LUMO gaps ~4.5 eV) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase targets (e.g., EGFR). The phenyl group shows π-π stacking with Phe723, while the hydroxyl forms hydrogen bonds with Asp831 .

Q. How do structural modifications (e.g., halogenation) impact structure-activity relationships (SAR)?

  • Halogenation at C-6 : Introducing Cl or F increases lipophilicity (logP +0.5) and enhances blood-brain barrier penetration in neuroactive analogs .
  • Amino Group Substitution : Replacement with methylamide reduces solubility but improves metabolic stability (t½ increase from 2 to 6 hours in microsomal assays) .

Q. What analytical techniques resolve contradictions in reported spectral data?

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions .
  • X-ray Crystallography : Confirm regiochemistry (e.g., phenyl at C-6 vs. C-4) with Cambridge Structural Database validation .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation?

  • pH Stability : Degrades rapidly at pH <3 (acidic cleavage of hydroxyl group) but remains stable at pH 7.4 (phosphate buffer, 37°C, 48 hours) .
  • Thermal Stability : Decomposes above 200°C (TGA data), requiring storage at −20°C in amber vials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.